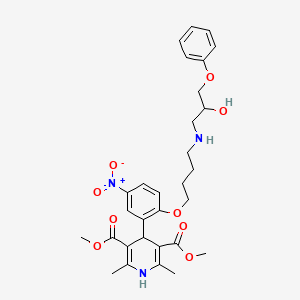

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester

Vue d'ensemble

Description

YM-16151-4 est un composé novateur connu pour son double effet de bloqueur de l'entrée du calcium et de bloqueur sélectif des bêta-1 adréno-récepteurs. Il a été étudié de manière approfondie pour ses effets cardiovasculaires, notamment dans le contexte du traitement de pathologies telles que l'angine de poitrine et l'hypertension artérielle .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles de l'YM-16151-4 ne sont pas largement publiées dans la littérature ouverte. il est connu que le composé est synthétisé par une série de réactions chimiques impliquant la formation d'un dérivé dihydropyridine. Les méthodes de production industrielles impliquent probablement des processus de synthèse organique en plusieurs étapes, notamment des réactions de nitration, d'estérification et d'amination .

Analyse Des Réactions Chimiques

YM-16151-4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier le groupe nitro présent dans le composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant le cycle phényle et la partie dihydropyridine.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour l'étude des mécanismes de blocage de l'entrée du calcium et de blocage des bêta-1 adréno-récepteurs.

Biologie : Le composé est utilisé dans des études biologiques pour comprendre ses effets sur les canaux calciques cellulaires et les récepteurs adrénergiques.

Industrie : Les propriétés uniques du composé en font un candidat pour le développement de nouveaux agents thérapeutiques pour les maladies cardiovasculaires

Mécanisme d'action

YM-16151-4 exerce ses effets par deux mécanismes principaux :

Blocage de l'entrée du calcium : Il inhibe l'afflux d'ions calcium dans les cellules en bloquant les canaux calciques dépendants du voltage. Cette action contribue à réduire la charge de travail cardiaque et la demande en oxygène.

Blocage des bêta-1 adréno-récepteurs : Le composé bloque sélectivement les bêta-1 adréno-récepteurs, ce qui entraîne une diminution de la fréquence cardiaque et de la tension artérielle.

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that compounds similar to 3,5-pyridinedicarboxylic acid derivatives exhibit significant anticancer activity. For instance, studies have shown that pyridine derivatives can inhibit cancer cell proliferation in various human cancer lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making them candidates for further development as anticancer agents .

Antimicrobial Activity

Some derivatives of pyridinedicarboxylic acids have demonstrated antimicrobial properties against a range of pathogens. These compounds can be effective against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Drug Development

The unique structure of 3,5-pyridinedicarboxylic acid allows it to serve as a scaffold for drug development. Its ability to modulate biological pathways makes it a promising candidate for designing new therapeutic agents targeting diseases such as cancer and infections. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .

Formulation in Drug Delivery Systems

Due to its chemical stability and compatibility with various excipients, this compound can be utilized in drug delivery systems. Its ester groups can be modified to create prodrugs that release active pharmaceutical ingredients in a controlled manner. This approach is particularly useful in enhancing the therapeutic index of drugs with poor solubility or stability .

Polymer Chemistry

Pyridinedicarboxylic acids are increasingly used in the synthesis of novel polymers. Their ability to form copolymers with other monomers allows for the development of materials with tailored properties such as increased thermal stability or enhanced mechanical strength. These materials find applications in coatings, adhesives, and advanced composite materials .

Catalysis

The compound's nitrogen-containing structure can also serve as a ligand in coordination chemistry, facilitating various catalytic reactions. This application is particularly relevant in organic synthesis where efficient catalysts are required for producing fine chemicals and pharmaceuticals .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of A549 lung cancer cells with IC50 values < 10 µM. |

| Study 2 | Antimicrobial Efficacy | Showed activity against Staphylococcus aureus with MIC values around 5 µg/mL. |

| Study 3 | Polymer Development | Developed a new copolymer using this compound that exhibited improved thermal stability compared to traditional polymers. |

Mécanisme D'action

YM-16151-4 exerts its effects through two primary mechanisms:

Calcium Entry Blocking: It inhibits the influx of calcium ions into cells by blocking voltage-dependent calcium channels. This action helps in reducing cardiac workload and oxygen demand.

Beta 1-Adrenoceptor Blocking: The compound selectively blocks beta 1-adrenoceptors, leading to a decrease in heart rate and blood pressure.

Comparaison Avec Des Composés Similaires

YM-16151-4 est unique en raison de son double effet de bloqueur de l'entrée du calcium et de bloqueur sélectif des bêta-1 adréno-récepteurs. Les composés similaires incluent :

Nifédipine : Un bloqueur des canaux calciques bien connu utilisé pour traiter l'hypertension artérielle et l'angine de poitrine.

Propranolol : Un bloqueur non sélectif des bêta-adréno-récepteurs utilisé pour diverses pathologies cardiovasculaires.

Amlodipine : Un autre bloqueur des canaux calciques avec une durée d'action plus longue que la nifédipine.

YM-16151-4 se démarque par ses effets combinés, qui offrent une approche plus complète de la gestion des pathologies cardiovasculaires .

Activité Biologique

3,5-Pyridinedicarboxylic acid, particularly in its dihydro and ester forms, has garnered significant attention in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of the compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester . The focus will be on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity:

- Molecular Formula : C18H22N4O5

- Molecular Weight : 370.39 g/mol

- Key Functional Groups : Dihydropyridine ring, nitrophenyl group, and phenoxypropyl amine.

Pharmacological Activities

Research indicates that derivatives of 3,5-pyridinedicarboxylic acid exhibit various biological activities. The following table summarizes key pharmacological properties observed in studies:

The mechanisms through which 3,5-pyridinedicarboxylic acid derivatives exert their effects include:

- Calcium Channel Modulation : Compounds like nicardipine (related to 3,5-pyridinedicarboxylic acid) are known calcium channel blockers that help reduce blood pressure by relaxing vascular smooth muscle.

- Nucleophilic Substitution Reactions : The presence of reactive functional groups allows for interactions with various biological targets such as enzymes and receptors.

- Nitric Oxide Release : Some studies suggest that these compounds may stimulate nitric oxide production, contributing to their vasodilatory effects.

Case Studies

-

Antihypertensive Effects in Animal Models :

A study conducted on asymmetrically substituted 1,4-dihydro derivatives demonstrated superior antihypertensive activity compared to symmetrical counterparts. The compound 3-ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate was highlighted for its efficacy in reducing blood pressure in hypertensive rats . -

Cerebral Vasodilatory Activity :

In comparative studies with established vasodilators like papaverine and nifedipine, certain derivatives exhibited significant cerebral vasodilatory effects. This suggests potential applications in treating conditions like ischemic stroke . -

Antimicrobial Screening :

A series of peptides synthesized from 3,5-pyridinedicarboxylic acid were screened for antimicrobial activity. Results indicated promising activity against several bacterial strains, showcasing the compound's versatility beyond cardiovascular applications .

Propriétés

IUPAC Name |

dimethyl 4-[2-[4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy]-5-nitrophenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O9/c1-19-26(29(35)39-3)28(27(20(2)32-19)30(36)40-4)24-16-21(33(37)38)12-13-25(24)41-15-9-8-14-31-17-22(34)18-42-23-10-6-5-7-11-23/h5-7,10-13,16,22,28,31-32,34H,8-9,14-15,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJFGCIETONRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=CC(=C2)[N+](=O)[O-])OCCCCNCC(COC3=CC=CC=C3)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908407 | |

| Record name | Dimethyl 4-(2-{4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy}-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103434-30-6 | |

| Record name | YM 16151-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103434306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 4-(2-{4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy}-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.